3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a furan-2-ylmethyl group, and an imidazo[2,1-f]purine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, including the formation of the imidazo[2,1-f]purine core and the subsequent attachment of the fluorobenzyl and furan-2-ylmethyl groups. Common reagents used in these reactions include various halogenated compounds, metal catalysts, and organic solvents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenated compounds for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and inert atmospheres to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-benzyl)-furan-2-ylmethyl-amine: Shares the fluorobenzyl and furan-2-ylmethyl groups but lacks the imidazo[2,1-f]purine core.
4-Furan-2-ylmethyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol: Contains the furan-2-ylmethyl group but has a different core structure.
3-Furan-2-ylmethyl-5-(4-isopropyl-benzylidene)-2-thioxo-thiazolidin-4-one: Features the furan-2-ylmethyl group and a thiazolidinone core.
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione lies in its combination of functional groups and core structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18FN5O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H18FN5O3/c1-23-17-16(18(27)26(20(23)28)11-13-4-6-14(21)7-5-13)25-9-8-24(19(25)22-17)12-15-3-2-10-29-15/h2-7,10H,8-9,11-12H2,1H3 |
InChI Key |
WEDRYHUOBLBFGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCN(C4=N2)CC5=CC=CO5 |
Origin of Product |
United States |
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